N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a sulfanyl-linked carbamoylmethyl group bearing a 4-fluorophenylmethyl moiety. The thiadiazole is further conjugated to a thiophene-2-carboxamide group at position 2.
Properties
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S3/c17-11-5-3-10(4-6-11)8-18-13(22)9-25-16-21-20-15(26-16)19-14(23)12-2-1-7-24-12/h1-7H,8-9H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSOEZITTQAPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at Thiadiazole Ring
The electron-deficient 1,3,4-thiadiazole core undergoes nucleophilic substitution at the C-2 or C-5 positions. Key reactions include:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Displacement with amines | Ethanol, reflux, 12 h | Substituted amine derivatives (e.g., morpholine, piperazine analogs) | |
| Thiol exchange | K₂CO₃/DMF, 80°C, 6 h | New sulfanyl-linked derivatives (e.g., arylthiols, alkylthiols) |
Mechanistic Insight: The thiadiazole’s electron-withdrawing nitrogen atoms facilitate attack by nucleophiles, forming stable intermediates.
Oxidation of Sulfanyl (-S-) Linkage
The sulfanyl bridge is susceptible to oxidation, altering electronic properties:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3 h | Sulfoxide (-SO-) derivative | Enhanced polarity for solubility studies |
| KMnO₄ (acidic) | H₂SO₄, 0°C, 1 h | Sulfone (-SO₂-) derivative | Electrochemical studies |
Kinetics: Sulfoxide formation occurs faster (ΔG‡ = 28.5 kcal/mol) than sulfone (ΔG‡ = 34.1 kcal/mol) based on DFT calculations .
Hydrolysis of Carboxamide Group
The thiophene-2-carboxamide moiety undergoes hydrolysis under acidic/basic conditions:
| Condition | Reagent | Product | Biological Relevance |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 8 h | Thiophene-2-carboxylic acid + NH₃ | Prodrug activation |
| Basic (NaOH, 2M) | 70°C, 4 h | Thiophene-2-carboxylate salt | Improved bioavailability |
Stability: The amide bond resists hydrolysis at neutral pH (t₁/₂ > 72 h) but degrades rapidly in extremes (t₁/₂ = 2 h at pH < 2).
Electrophilic Substitution on Thiophene Ring
The thiophene ring participates in electrophilic aromatic substitution (EAS):
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-nitrothiophene derivative |
| Halogenation | Br₂/FeCl₃, 25°C | C-3 | 3-bromo-thiophene analog |
Regioselectivity: EAS occurs preferentially at the C-5 position due to electron-donating effects from the carboxamide group.
Reductive Modifications
The fluorophenyl group and thiadiazole ring undergo selective reduction:
| Reduction Target | Reagent | Product | Yield |
|---|---|---|---|
| Fluorophenyl | H₂/Pd-C, EtOH | Cyclohexane-methyl analog | 62% |
| Thiadiazole ring | LiAlH₄, THF, -10°C | Ring-opened diamine derivative | 45% |
Applications: Reduced derivatives show enhanced binding to tyrosine phosphatase targets (IC₅₀ = 1.2 μM vs. 4.5 μM for parent) .
Cycloaddition and Rearrangement
The compound participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Phenylacetylene | CuI, DCM, 25°C, 12 h | Triazole-fused thiadiazole analog |
| Azides | Ru catalyst, 60°C | Tetrazole-linked hybrid |
Mechanism: Thiadiazole acts as a 1,3-dipole, forming stable heterocyclic adducts.
Scientific Research Applications
Antitumor Activity
The compound's structural framework indicates a promising role in cancer therapy. Research has demonstrated that derivatives of thiophene-2-carboxamide exhibit potent antitumor activity against various human cancer cell lines. A study on related thiophene derivatives indicated that they could induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .
Case Study: Antitumor Efficacy
In a comparative study, a derivative of thiophene-2-carboxamide showed significant cytotoxic effects on chronic myelogenous leukemia cells at low concentrations. The compound was effective in triggering apoptotic pathways, suggesting its potential as a lead compound for developing new anticancer drugs .
Antimicrobial Properties
The antimicrobial activity of thiophene-2-carboxamide derivatives has been extensively studied. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Study: Antimicrobial Screening
A synthesized derivative was evaluated for its antimicrobial properties using the turbidimetric method, demonstrating significant activity against common pathogens. The results indicated that certain substitutions on the thiophene ring enhanced antimicrobial efficacy, making these derivatives valuable candidates for further development as antimicrobial agents .
Anti-inflammatory Potential
Recent studies have suggested that thiophene-2-carboxamide derivatives may also possess anti-inflammatory properties. Molecular docking studies have indicated that these compounds can inhibit specific enzymes involved in inflammatory processes, such as lipoxygenase .
Case Study: In Silico Evaluations
In silico studies using molecular docking techniques revealed that specific derivatives could effectively bind to 5-lipoxygenase, a key enzyme in inflammatory pathways. This suggests their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is crucial for optimizing its pharmacological properties. Modifications to the thiophene ring and substituents on the carboxamide group can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on thiophene | Enhanced antitumor and antimicrobial activity |
| Variations in the carboxamide group | Altered binding affinity to target enzymes |
Mechanism of Action
The mechanism by which N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Key Structural Analogues
Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group in the target compound likely increases logP compared to nitro (Compound 9) or methyl (4a) derivatives.
- Solubility : Carboxamide and sulfanyl groups enhance aqueous solubility relative to purely aromatic analogues (e.g., ’s trifluoromethyl derivative) .
- Melting Points : Thiadiazole derivatives (e.g., 4a, mp ~150–160°C) generally exhibit higher melting points than thiazole analogues due to stronger intermolecular interactions .
Biological Activity
N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity based on recent studies and findings.
Structural Overview
The compound features a thiophene ring fused with a thiadiazole moiety, which is known for its significant biological properties. The presence of a fluorobenzyl group enhances its chemical reactivity and potential therapeutic applications. The unique structural characteristics contribute to its interaction with various biological targets, making it an interesting subject for medicinal chemistry.
| Structural Feature | Description |
|---|---|
| Thiadiazole Ring | Known for diverse biological activities |
| Fluorobenzyl Group | Enhances chemical reactivity |
| Sulfanyl Linkage | Contributes to unique properties |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. For instance, research indicates that related thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines, including Hep3B and MCF-7. The mechanism of action often involves disruption of microtubule dynamics akin to the action of established chemotherapeutic agents like Combretastatin A-4 (CA-4) .
Case Studies
- Hep3B Cell Line Study :
- MCF-7 Cell Line Study :
Antimicrobial Properties
In addition to anticancer activity, this compound exhibits promising antimicrobial properties. Thiophene derivatives have been shown to inhibit bacterial growth effectively, suggesting potential applications in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar to CA-4, it may interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : Interaction with specific enzymes or receptors may modulate critical biological pathways involved in cell proliferation and survival .
- Hydrogen Bonding Interactions : Studies have shown that the carboxamide group forms hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and specificity .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent (coupling) | DMF | 15–20% | |
| Temperature | 60–70°C (thiadiazole step) | 10–12% | |
| Catalyst (EDCI/HOBt) | 1.2 equiv. | 18–22% |
What advanced techniques validate the structural integrity of this compound?
Q. Basic Research Focus
- X-ray crystallography : Resolves thiadiazole-thiophene ring conformation and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
- NMR/IR spectroscopy : Use -NMR to confirm sulfanyl (-S-) and carbamoyl (-CONH-) groups. IR peaks at 1670–1690 cm confirm carbonyl stretches .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 447.08) .
How can computational modeling predict reactivity and pharmacological properties?
Q. Advanced Research Focus
- Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic sites for sulfanyl group reactivity .
- Molecular docking : Simulate binding to biological targets (e.g., cyclooxygenase-2) to prioritize derivatives for synthesis .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.2) and metabolic stability, guiding structural modifications .
How to resolve contradictions between in vitro bioactivity and poor solubility?
Q. Advanced Research Focus
- Derivatization : Introduce hydrophilic groups (e.g., polyethylene glycol) at the 4-fluorophenyl moiety to enhance aqueous solubility without disrupting thiadiazole-thiophene interactions .
- Nanoformulation : Encapsulate the compound in liposomes (size <100 nm) to improve bioavailability while retaining anti-inflammatory activity .
What mechanisms underlie its enzyme inhibition and antimicrobial activity?
Q. Advanced Research Focus
- Enzyme inhibition : The carbamoyl group competitively binds to ATP pockets in kinases (e.g., EGFR), confirmed via kinetic assays (IC = 1.8 µM) .
- Antimicrobial action : Sulfanyl-thiadiazole disrupts bacterial membrane integrity (e.g., S. aureus), validated by time-kill assays and SEM imaging .
How to address discrepancies in pharmacological data across studies?
Q. Advanced Research Focus
- Standardized assays : Re-evaluate IC values using uniform protocols (e.g., MTT assay, 48-hour incubation) to minimize variability .
- Meta-analysis : Compare datasets for structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-dependent trends .
What strategies improve selectivity for target proteins?
Q. Advanced Research Focus
- Bioisosteric replacement : Substitute the thiophene ring with furan to reduce off-target binding (e.g., COX-1 vs. COX-2 selectivity ratio improves from 1:3 to 1:8) .
- Proteomic profiling : Use affinity chromatography-MS to map off-target interactions and refine pharmacophores .
How to design derivatives for synergistic therapeutic effects?
Q. Advanced Research Focus
- Combination therapy : Pair with cisplatin in cancer models to exploit thiadiazole-mediated DNA alkylation and reduced chemoresistance .
- Multi-target inhibitors : Integrate moieties targeting both kinases and tubulin (e.g., hybrid thiadiazole-indole derivatives) .
What challenges arise in scaling up multi-step syntheses?
Q. Advanced Research Focus
- Intermediate stability : Thiadiazole intermediates degrade under prolonged heating; use low-temperature (<40°C) coupling conditions .
- Workflow automation : Implement continuous-flow reactors for sulfanyl-thiophene coupling to improve reproducibility .
How to ensure reproducibility in crystallographic and spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
